2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The cyclopropyl and trifluoromethyl groups enhance metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(6-1-2-6)15(14-8)4-3-13/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDXYUNJNAFZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Medicinal Chemistry
- Drug Development : The compound is being investigated as a potential lead for new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for interactions that may lead to the development of drugs with enhanced efficacy against diseases such as cancer and inflammation.
- Biological Activity : Studies have shown that 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine exhibits anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.
Biochemistry
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity contributes to disease progression.
- Receptor Binding : Its interaction with biological receptors is being explored to understand its mechanism of action and potential therapeutic effects.
Industrial Applications
- Agrochemicals : The compound is also being utilized in the synthesis of agrochemicals, which are crucial for enhancing agricultural productivity and pest management.
- Specialty Chemicals : Its unique properties make it suitable for developing specialty chemicals used in various industrial processes.
Case Studies
Several case studies highlight the potential applications and biological activities of this compound:
- Anti-inflammatory Studies : Research has demonstrated that the compound can significantly reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Research : In vitro studies have shown promising results regarding the compound's ability to inhibit cancer cell proliferation, warranting further investigation into its mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Notes:
- Substituent effects: Cyclopropyl (target compound): Enhances steric hindrance and metabolic stability compared to methyl or nitro groups . Trifluoromethyl (-CF₃): Increases lipophilicity and electron-withdrawing properties, improving membrane permeability and resistance to oxidation .
Key Distinctions from Analogs
Nitro-substituted analogs (e.g., ) exhibit higher polarity but lower stability under reducing conditions.
Biological Implications :
- The trifluoromethyl group is a bioisostere for chloride or methyl groups, offering enhanced binding to hydrophobic pockets in enzymes or receptors .
- Branched-chain analogs (e.g., 2-methylpropan-1-amine in ) may alter solubility and pharmacokinetics compared to linear ethanamine chains.
Purity and Availability :
- Most analogs (e.g., CAS 925154-89-8) are commercially available at 95% purity, suggesting standardized synthesis protocols .
Biological Activity
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H11F3N4
- Molecular Weight : 234.18 g/mol
- CAS Number : 957487-30-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines, particularly through mechanisms involving:
- Inhibition of BRAF(V600E) and EGFR pathways.
- Induction of apoptosis in cancer cells.
For instance, a related pyrazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating promising antitumor efficacy .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may possess similar anti-inflammatory effects .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazole derivatives. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis. For example, certain synthesized pyrazoles exhibited notable antifungal activity, which could extend to other microbial pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter potency and selectivity:
- Cyclopropyl Group : Enhances binding affinity to biological targets.
- Trifluoromethyl Substitution : Increases lipophilicity and metabolic stability.
A comparative analysis of various pyrazole derivatives has shown that subtle changes in structure can lead to substantial differences in biological activity, reinforcing the importance of SAR studies in drug design .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides, revealing that certain compounds exhibited strong inhibitory activity against tumor growth in vitro and in vivo models. The study emphasized the role of trifluoromethyl substitutions in enhancing activity against specific cancer targets .
- Anti-inflammatory Mechanism : Research demonstrated that a related pyrazole derivative effectively reduced LPS-induced inflammation in macrophages by modulating signaling pathways involved in cytokine release .
Q & A
Q. Advanced Research Focus
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
- Target binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin receptors) due to structural similarity to phenethylamine derivatives .
- SAR (Structure-Activity Relationship) : The trifluoromethyl group enhances metabolic stability, while the cyclopropane ring may influence lipophilicity (logP: 0.2364 ).
What strategies are effective for synthesizing derivatives like acetohydrazides, and how do they expand functional utility?
Q. Advanced Research Focus
- Derivatization : Reacting the primary amine with acyl chlorides or activated esters to form hydrazides (e.g., 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide ).
- Applications : Hydrazide derivatives serve as intermediates for heterocyclic scaffolds (e.g., thiazoles, triazoles) with enhanced bioactivity .
How can computational tools predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., cyclooxygenase-2) using the pyrazole core as a hydrogen-bond acceptor .
- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on trifluoromethyl interactions with hydrophobic pockets .
What methodologies optimize yield and scalability in large-scale synthesis?
Q. Advanced Research Focus
- Flow chemistry : Continuous reactors improve heat/mass transfer for pyrazole cyclization steps.
- Catalyst recycling : Immobilized Pd catalysts reduce costs in cross-coupling reactions .
- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy to track intermediate formation .
How are advanced spectroscopic techniques used to resolve contradictions in reported data (e.g., logP vs. solubility)?
Q. Advanced Research Focus
- Contradiction analysis : Discrepancies in logP (0.2364 ) vs. solubility (logSw: -1.1472 ) suggest pH-dependent ionization.
- pKa determination : Potentiometric titration to identify protonation states affecting partitioning .
- 2D-NMR (COSY, NOESY) : Resolves spatial interactions influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
